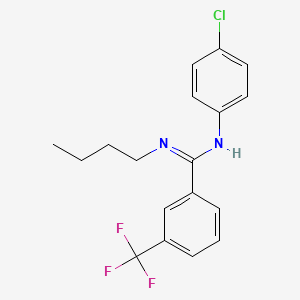

N'-butyl-N-(4-chlorophenyl)-3-(trifluoromethyl)benzenecarboximidamide

Overview

Description

N-butyl-N-(4-chlorophenyl)-3-(trifluoromethyl)benzenecarboximidamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research to study the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in several cellular processes, including cell growth, differentiation, and survival. AG490 has been shown to inhibit the JAK/STAT pathway by targeting the JAK2 kinase, which is a key component of this pathway.

Scientific Research Applications

Chromatographic Analysis

N'-butyl-N-(4-chlorophenyl)-3-(trifluoromethyl)benzenecarboximidamide is involved in chromatographic processes. Lizier and Zanoni (2012) explored the use of ionic liquid, a related compound, for improving the separation and quantization of aromatic amines in hair dye products. The study highlighted the compound's role in enhancing detection sensitivity in liquid chromatography coupled with electrochemical detection (Lizier & Zanoni, 2012).

Chiral Resolution

The compound has been used in the chiral resolution of isomers. A study by Vaccher et al. (1991) developed a liquid chromatography method for separating isomers of 4-amino-3-(4-chlorophenyl)butyric acid, closely related to the compound . This process involved derivatization and chromatography on silica gel (Vaccher et al., 1991).

Aggregation-Induced Emission

A study by Zhang et al. (2018) synthesized new N-substituted tetraphenylethene-based benzimidazoles, related to N'-butyl-N-(4-chlorophenyl)-3-(trifluoromethyl)benzenecarboximidamide. These compounds exhibited properties like aggregation-induced emission and fast-recoverable mechanochromism, which are significant for their application in electroluminescent devices (Zhang et al., 2018).

UV-Aging Study

Ryttel (2001) conducted a study on copolymers containing a structure similar to N'-butyl-N-(4-chlorophenyl)-3-(trifluoromethyl)benzenecarboximidamide. This research focused on the copolymers' resistance to UV radiation, providing insights into the material's durability and suitability for long-term applications (Ryttel, 2001).

Crystallization in Drug Development

Koca et al. (2015) characterized chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, related to the target compound, through X-ray crystallography. This study holds significance in the context of developing anticonvulsant drugs for epilepsy treatment (Koca et al., 2015).

properties

IUPAC Name |

N'-butyl-N-(4-chlorophenyl)-3-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClF3N2/c1-2-3-11-23-17(24-16-9-7-15(19)8-10-16)13-5-4-6-14(12-13)18(20,21)22/h4-10,12H,2-3,11H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZSEDSTEZOCKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B3122505.png)

![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B3122507.png)

![Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B3122509.png)

![N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B3122511.png)

![Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate](/img/structure/B3122513.png)

![N,N-dimethyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B3122519.png)

![N-allyl-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B3122524.png)

![N-allyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B3122525.png)

![Ethyl 2-{[6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3122528.png)

![Ethyl 4-[4-(4-chlorophenyl)-3,5-dicyano-6-methyl-2-pyridinyl]-3-isoxazolecarboxylate](/img/structure/B3122541.png)

carbamothioyl}amino)acetate](/img/structure/B3122543.png)

![2-(Ethylsulfanyl)-6,6-dimethyl-4-[2-(3-pyridinyl)vinyl]-1,6-dihydropyrimidine](/img/structure/B3122573.png)